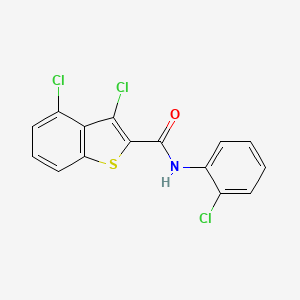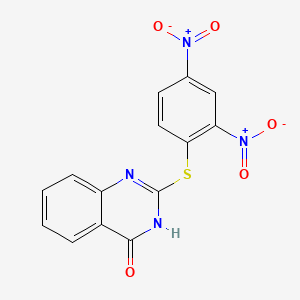![molecular formula C18H17Cl3N4O5S B11703779 Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)
Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンジル N-(2,2,2-トリクロロ-1-{[(2-メトキシ-5-ニトロフェニル)カルバモチオイル]アミノ}エチル)カルバメートは、ベンジル基、トリクロロエチル部分、およびニトロフェニルカルバモチオイル基を含むそのユニークな構造によって特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
ベンジル N-(2,2,2-トリクロロ-1-{[(2-メトキシ-5-ニトロフェニル)カルバモチオイル]アミノ}エチル)カルバメートの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、ベンジルクロロホルミエートと2,2,2-トリクロロエチルアミンの反応であり、続いて求核置換反応によって2-メトキシ-5-ニトロフェニルカルバモチオイル基が導入されます。反応条件は、多くの場合、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒の使用、および反応を促進するためのトリエチルアミンなどの触媒の使用を必要とします。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を伴う可能性がありますが、より大量に対応するために拡大されています。連続フローリアクターと自動化システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、最終生成物の純度を確保するために使用されます。
化学反応の分析
反応の種類
ベンジル N-(2,2,2-トリクロロ-1-{[(2-メトキシ-5-ニトロフェニル)カルバモチオイル]アミノ}エチル)カルバメートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができ、対応する酸化物を形成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができ、アミンまたはアルコールを形成します。
置換: 求核置換反応は一般的であり、トリクロロエチル基は、アミンやチオールなどの他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウムまたはメタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はニトロ化合物を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
ベンジル N-(2,2,2-トリクロロ-1-{[(2-メトキシ-5-ニトロフェニル)カルバモチオイル]アミノ}エチル)カルバメートは、いくつかの科学研究への応用があります。
化学: 複雑な分子の調製のための有機合成における試薬として使用されます。
生物学: 酵素相互作用とタンパク質修飾を研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗菌剤や抗がん剤などの潜在的な治療特性について探求されています。
産業: その独特の化学的特性により、新規材料やコーティングの開発に使用されています。
科学的研究の応用
Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
作用機序
ベンジル N-(2,2,2-トリクロロ-1-{[(2-メトキシ-5-ニトロフェニル)カルバモチオイル]アミノ}エチル)カルバメートの作用機序は、酵素やタンパク質などの分子標的との相互作用に関与しています。この化合物は、酵素の活性部位と共有結合を形成することができ、それらの活性を阻害または修飾します。トリクロロエチル基とニトロフェニルカルバモチオイル部分はこの相互作用において重要な役割を果たし、この化合物の結合と反応性を促進します。
類似の化合物との比較
類似の化合物
- ベンジル 2,2,2-トリクロロ-1-{[(2,5-ジクロロアニリノ)カルバモチオイル]アミノ}エチルカルバメート
- ベンジル 2,2,2-トリクロロ-1-{[(4-エトキシアニリノ)カルバモチオイル]アミノ}エチルカルバメート
- ベンジル 2,2,2-トリクロロ-1-{[(2-クロロアニリノ)カルバモチオイル]アミノ}エチルカルバメート
独自性
ベンジル N-(2,2,2-トリクロロ-1-{[(2-メトキシ-5-ニトロフェニル)カルバモチオイル]アミノ}エチル)カルバメートは、フェニル環上のメトキシ基とニトロ基の存在により、独自のものです。これらの修飾は、この化合物の反応性、結合親和性、および全体的な生物活性に影響を与える可能性があり、さまざまな研究用途にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
- Benzyl 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbamothioyl]amino}ethylcarbamate
- Benzyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbamothioyl]amino}ethylcarbamate
- Benzyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbamothioyl]amino}ethylcarbamate
Uniqueness
Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate is unique due to the presence of the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These modifications can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C18H17Cl3N4O5S |
|---|---|
分子量 |
507.8 g/mol |
IUPAC名 |
benzyl N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C18H17Cl3N4O5S/c1-29-14-8-7-12(25(27)28)9-13(14)22-16(31)23-15(18(19,20)21)24-17(26)30-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,24,26)(H2,22,23,31) |
InChIキー |
GXGAZZDVCYPSHO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11703701.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11703711.png)

![methyl 3-(1H-indol-3-yl)-2-[2-(4-methylphenoxy)acetamido]propanoate](/img/structure/B11703721.png)
![N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11703727.png)
![2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703741.png)
![2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)



![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703772.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)
